molecular formula C16H18O4 B3343322 Alkannan CAS No. 517-90-8

Alkannan

Cat. No.: B3343322
CAS No.: 517-90-8
M. Wt: 274.31 g/mol
InChI Key: CZCUIGLMMGPMLC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Alkannan can be synthesized through various methods, including the oxidative coupling of 2-hydroxy-1,4-naphthoquinone with 4-methylpent-3-en-1-ol. This reaction typically requires a catalyst such as copper(II) acetate and is carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often involves the extraction from the roots of Alkanna tinctoria. The roots are dried and ground, followed by solvent extraction using ethanol or methanol. The extract is then purified through chromatography to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Alkannan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Alkannan has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its antimicrobial and antioxidant properties.

    Medicine: Investigated for its wound healing, anti-inflammatory, and anticancer activities.

    Industry: Utilized as a natural dye in textiles and cosmetics .

Comparison with Similar Compounds

Alkannan is often compared with its enantiomer, shikonin, which is found in the roots of Lithospermum erythrorhizon. Both compounds share similar biological activities but differ in their specific applications and effectiveness:

List of Similar Compounds

Properties

IUPAC Name

5,8-dihydroxy-2-(4-methylpentyl)naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4/c1-9(2)4-3-5-10-8-13(19)14-11(17)6-7-12(18)15(14)16(10)20/h6-9,17-18H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCUIGLMMGPMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC1=CC(=O)C2=C(C=CC(=C2C1=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90199654
Record name Alkannan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

517-90-8
Record name Alkannan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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